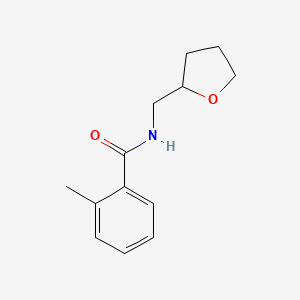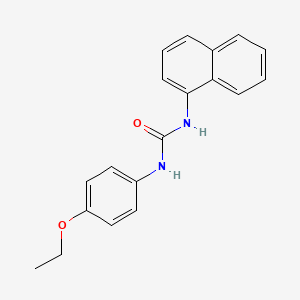![molecular formula C14H21ClOS B3846298 1-chloro-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B3846298.png)
1-chloro-4-{[5-(isopropylthio)pentyl]oxy}benzene
Overview
Description
This compound is a type of ether, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups .
Molecular Structure Analysis
The molecular structure would be based on the connectivity implied by its name. It would have a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds) with a chlorine atom and an ether group attached. The ether group would consist of an oxygen atom connected to a 5-carbon chain with a sulfur atom attached .Chemical Reactions Analysis
As an ether and a chlorinated compound, it might undergo a variety of reactions. Ethers can react with strong acids to form alkyl halides. Chlorinated compounds can undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like boiling point, melting point, solubility in various solvents, and reactivity with common chemical reagents. Without specific data, we can only predict that as an organic compound, it is likely to be less dense than water, and as a chlorinated compound, it might have a relatively high boiling point .Mechanism of Action
Without specific context (such as whether this compound is a drug or a reagent in a chemical reaction), it’s hard to define a ‘mechanism of action’. If it were a drug, the mechanism of action would refer to how it exerts its therapeutic effects. If it were a reagent in a chemical reaction, the mechanism of action would refer to its role in the reaction .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-chloro-4-(5-propan-2-ylsulfanylpentoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXPELQJEBUUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B3846215.png)
![5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B3846227.png)
![N-[3-(diethylamino)propyl]-2-methyl-3-nitrobenzamide](/img/structure/B3846232.png)

![2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3846244.png)

![2-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846250.png)
![1,3-dicyclohexyl-5-{[(2-thienylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3846263.png)
![N,N'-bis[3-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3846274.png)
![2-{2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846282.png)


![diethyl [4-(2-fluorophenoxy)butyl]malonate](/img/structure/B3846303.png)

